N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No.: 1396863-74-3
Cat. No.: VC6889230
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396863-74-3 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 |
| IUPAC Name | N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c22-18(15-11-23-13-4-1-2-5-14(13)24-15)19-8-7-17-20-10-12(21-17)16-6-3-9-25-16/h1-6,9-10,15H,7-8,11H2,(H,19,22)(H,20,21) |
| Standard InChI Key | NCBWOSHGLKDLNH-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |
Introduction
Imidazole Ring
Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They are known for their presence in various biological systems and pharmaceuticals, often acting as ligands or inhibitors in enzyme reactions . The imidazole ring in the compound of interest suggests potential biological activity.
Thiophene Ring
Thiophene is a five-membered ring containing sulfur. It is commonly found in pharmaceuticals and organic materials due to its stability and ability to participate in various chemical reactions . The presence of thiophene in the compound may enhance its chemical stability and reactivity.
Benzodioxine Ring
1,4-Benzodioxines are known for their anti-inflammatory and anticancer properties. Derivatives of this ring system have been studied extensively for their potential therapeutic applications . The inclusion of a benzodioxine moiety in the compound suggests it could exhibit similar biological activities.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume